molecular formula C16H13N3O2 B063170 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methylphenyl)-4-oxo- CAS No. 172753-13-8

4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methylphenyl)-4-oxo-

Cat. No. B063170
CAS RN: 172753-13-8
M. Wt: 279.29 g/mol
InChI Key: BIUADCNDPUDZOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methylphenyl)-4-oxo- is a chemical compound that has been extensively studied for its various scientific applications. This compound has been synthesized by several methods and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methylphenyl)-4-oxo- has been extensively studied for its various scientific research applications. One of the main applications of this compound is in the field of cancer research. It has been found to have anticancer properties and has been shown to inhibit the growth of several types of cancer cells. It has also been studied for its antiviral properties and has been found to be effective against several viruses including HIV and hepatitis C virus.

Mechanism of Action

The mechanism of action of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methylphenyl)-4-oxo- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer and antiviral properties, 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methylphenyl)-4-oxo- has been found to have several other biochemical and physiological effects. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. It has also been found to have antioxidant properties and has been studied for its potential use in preventing oxidative stress-related diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methylphenyl)-4-oxo- in lab experiments is its wide range of applications. It has been found to be effective against several types of cancer cells and viruses, as well as having anti-inflammatory and antioxidant properties. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on normal cells at high concentrations, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methylphenyl)-4-oxo-. One direction is the further study of its mechanism of action. Understanding the specific enzymes and pathways that are affected by this compound could lead to the development of more targeted and effective therapies. Another direction is the study of its potential use in combination with other drugs or therapies. Combining this compound with other anticancer or antiviral drugs could lead to synergistic effects and improved therapeutic outcomes. Finally, the study of its potential use in treating other diseases such as inflammatory or oxidative stress-related diseases could also be explored.

Synthesis Methods

There are several methods for synthesizing 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-(4-methylphenyl)-4-oxo-. One of the most common methods is the reaction of 4-methylbenzoyl chloride with 2-aminopyrimidine in the presence of a base such as triethylamine. Another method involves the reaction of 2-aminopyrimidine with 4-methylbenzoyl isothiocyanate in the presence of a base such as pyridine. Both of these methods result in the formation of the desired compound.

properties

CAS RN

172753-13-8

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

N-(4-methylphenyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C16H13N3O2/c1-11-5-7-12(8-6-11)18-15(20)13-10-17-14-4-2-3-9-19(14)16(13)21/h2-10H,1H3,(H,18,20)

InChI Key

BIUADCNDPUDZOM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)C2=CN=C3C=CC=CN3C2=O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CN=C3C=CC=CN3C2=O

Other CAS RN

172753-13-8

synonyms

N-(4-methylphenyl)-10-oxo-1,7-diazabicyclo[4.4.0]deca-2,4,6,8-tetraene -9-carboxamide

Origin of Product

United States

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